2-Fluoro-5-(methoxycarbonyl)phenylboronic acid
Overview
Description
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and synthesis of structurally related boronic acids and their derivatives, which can be informative for understanding the properties and reactivity of 2-fluoro-5-(methoxycarbonyl)phenylboronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogenated intermediates, as seen in the synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid, which could be analogous to the synthesis of 2-fluoro-5-(methoxycarbonyl)phenylboronic acid . The synthesis of complex boronic acid derivatives can also involve multiple steps, including protection and deprotection strategies, as well as the use of organometallic reagents .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is influenced by the substituents on the phenyl ring. For example, the presence of fluorine can affect the electronic properties of the molecule, as seen in the study of fluoro-substituted 2-formylphenylboronic acids . The molecular structure can be determined using techniques such as X-ray diffraction, as demonstrated for various boronic acid derivatives .
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, including the Suzuki–Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds . The ortho-substituent on phenylboronic acids can influence the reactivity, as seen in the catalysis of dehydrative condensation reactions . Additionally, boronic acids can form reversible covalent complexes with diols, including sugars, which is a property that can be exploited in sensor applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, stability, and pKa, are affected by their substituents. The presence of electron-withdrawing groups, such as fluorine, can lower the pKa and influence the stability of the boronic acid and its tautomeric forms . The binding interactions with sugars also highlight the importance of the boronic acid's functional groups in determining its affinity for diols .
Scientific Research Applications
Ortho-Directing Agent in Aromatic C-H Silylation
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid has been utilized in the field of organic synthesis, particularly as a part of a directing group strategy for regioselective ortho-C-H silylation of arylboronic acids. This process involves the temporary attachment of an ortho-directing agent to the boronyl group, facilitating selective silylation at the ortho-position of the aromatic ring. This technique is crucial for creating silylated products that can be further transformed into various biaryl compounds through subsequent coupling reactions, such as Suzuki-Miyaura coupling, thereby expanding the toolkit for synthetic chemists in constructing complex molecular architectures (Ihara & Suginome, 2009).
Hybrid Nanomaterials Characterization
In materials science, 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid derivatives have been explored for the development of hybrid nanomaterials. One study described the immobilization of a chiral derivative onto multiwalled carbon nanotubes through covalent linkage. This research highlights the potential of such boronic acid derivatives in enhancing the functionality and characterizing hybrid nanomaterials, which could have implications in catalysis, sensing, and other nanotechnology applications (Monteiro et al., 2015).
Fluorescence Quenching Mechanism Study
The compound has also been a subject of study in the investigation of fluorescence quenching mechanisms. Research on related boronic acid derivatives has provided insights into the interaction between these compounds and quenchers like aniline. Understanding these interactions and quenching mechanisms is vital in the development of fluorescent sensors and probes for various applications, including biological imaging and environmental monitoring (Geethanjali, Nagaraja, & Melavanki, 2015).
Potential in Experimental Oncology
Furthermore, phenylboronic acid derivatives, including those related to 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid, have been evaluated for their antiproliferative potential against cancer cells. Such studies contribute to the foundational knowledge required for the development of new anticancer agents, highlighting the compound's potential relevance in experimental oncology and drug development (Psurski et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2-fluoro-5-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSASJWBQVSRTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629640 | |
Record name | [2-Fluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid | |
CAS RN |
850568-04-6 | |
Record name | [2-Fluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(methoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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